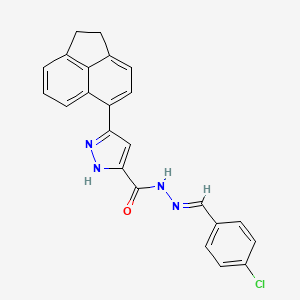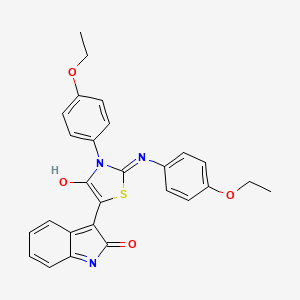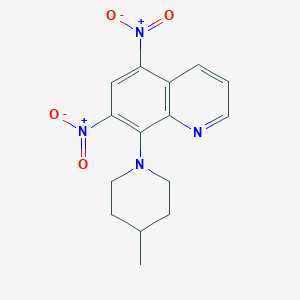![molecular formula C21H14N4O6 B11692742 2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アミノ}-1H-イソインドール-1,3(2H)-ジオンは、そのユニークな構造特性とさまざまな科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、芳香族環、メトキシ基、ニトロ官能基の組み合わせを特徴としており、化学研究や産業用途において興味深い対象となっています。
準備方法
合成経路と反応条件
2-{[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アミノ}-1H-イソインドール-1,3(2H)-ジオンの合成は、通常、中間体の形成を含む複数のステップを伴います。 一般的な方法の1つは、4,4'-ジアミノジフェニルエーテルとo-バニリンをメタノール中で室温で反応させることで、オレンジ色の沈殿物が生成されます 。この中間体は、その後、特定の条件下でさらに反応させて最終化合物を生成します。
工業生産方法
この特定の化合物の詳細な工業生産方法は容易に入手できませんが、一般的なアプローチは、ラボの合成プロセスをスケールアップすることになります。これには、最終生成物の高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応解析
反応の種類
2-{[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アミノ}-1H-イソインドール-1,3(2H)-ジオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、特定の条件下でアミンに還元することができます。
還元: 化合物は、異なる誘導体を形成するために還元することができます。
置換: 芳香族環は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、還元反応用の水素化ホウ素ナトリウムなどの還元剤と、酸化反応用の過マンガン酸カリウムなどの酸化剤があります。メタノール、エタノール、ジクロロメタンなどの溶媒は、これらの反応を促進するためにしばしば使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基の還元はアミン誘導体を生成することができ、置換反応は芳香族環にさまざまな官能基を導入することができます。
科学研究への応用
2-{[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アミノ}-1H-イソインドール-1,3(2H)-ジオンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a potential candidate for further drug development.
Industry: In the materials science industry, the compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
2-{[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アミノ}-1H-イソインドール-1,3(2H)-ジオンの作用機序は、特定の分子標的および経路との相互作用を伴います。化合物の構造により、特定の酵素または受容体に結合することができ、その機能を阻害または活性化する可能性があります。これにより、抗炎症作用や抗がん作用などのさまざまな生物学的効果が生じる可能性があります。
類似の化合物との比較
類似の化合物
- 2-{[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アミノ}-1H-イソインドール-1,3(2H)-ジオン
- 2-{[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アミノ}-1H-イソインドール-1,3(2H)-ジオン
独自性
2-{[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]アミノ}-1H-イソインドール-1,3(2H)-ジオンの独自性は、特定の官能基と芳香族環の組み合わせにあります。これにより、独特の化学的および生物学的特性がもたらされます。これは、研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Comparison: Compared to similar compounds, 2-[(E)-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitropyridine moiety, in particular, enhances its potential as a pharmacophore in drug design, making it a valuable compound for further research and development.
特性
分子式 |
C21H14N4O6 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
2-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C21H14N4O6/c1-30-18-10-13(6-8-17(18)31-19-9-7-14(12-22-19)25(28)29)11-23-24-20(26)15-4-2-3-5-16(15)21(24)27/h2-12H,1H3/b23-11+ |
InChIキー |
ATFWXFJGEMHMFC-FOKLQQMPSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OC4=NC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=CC(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OC4=NC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)


![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)


![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
